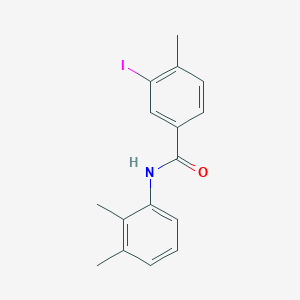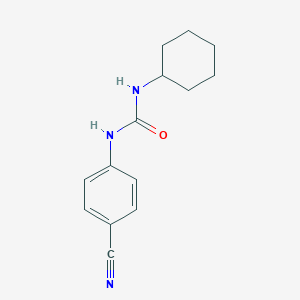![molecular formula C15H11F3N2O2S B319647 {[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B319647.png)
{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a trifluoromethyl group, a dihydrobenzoquinazoline core, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of o-aminobenzamides with appropriate aldehydes or ketones in the presence of catalysts such as p-toluenesulfonic acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiols or disulfides.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Thiols, amines, halides
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
科学研究应用
{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of {[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and altering cellular responses.
相似化合物的比较
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its antiproliferative activity against cancer cells.
4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-amine: Shares a similar core structure but lacks the acetic acid moiety.
Uniqueness
{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, reactivity, and potential therapeutic applications compared to similar compounds.
属性
分子式 |
C15H11F3N2O2S |
|---|---|
分子量 |
340.3 g/mol |
IUPAC 名称 |
2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C15H11F3N2O2S/c16-15(17,18)13-10-6-5-8-3-1-2-4-9(8)12(10)19-14(20-13)23-7-11(21)22/h1-4H,5-7H2,(H,21,22) |
InChI 键 |
WHQDMFAAGYYEIY-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)O |
规范 SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-chloro-4-methylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B319565.png)
![5-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B319567.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B319569.png)


![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N-methylacetamide](/img/structure/B319573.png)
![N-cyclohexyl-4-{[(cyclohexylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B319574.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B319576.png)
![5-bromo-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B319578.png)
![4-(2,4-dichlorophenoxy)-N-[(2,3-dimethylphenyl)carbamothioyl]butanamide](/img/structure/B319579.png)
![N-(2,3-dimethylphenyl)-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B319580.png)
![Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B319585.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B319587.png)
![2-{[(Cyclohexylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B319588.png)
